An In-depth Technical Guide on 2-tert-Butyl-4-chloropyrimidine: Chemical Properties and Structure
An In-depth Technical Guide on 2-tert-Butyl-4-chloropyrimidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-tert-Butyl-4-chloropyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Chemical Identity and Physical Properties
2-tert-Butyl-4-chloropyrimidine is a substituted pyrimidine with the chemical formula C₈H₁₁ClN₂.[1] The presence of a bulky tert-butyl group and a reactive chlorine atom on the pyrimidine ring bestows upon it unique chemical characteristics. A summary of its key identifiers and physical properties is presented in Table 1. While some physical properties like a definitive boiling point have not been formally reported, estimations based on related compounds suggest it is a solid at room temperature with limited solubility in water but good solubility in organic solvents.
| Property | Value | Source |
| CAS Number | 18436-67-4 | [2] |
| Molecular Formula | C₈H₁₁ClN₂ | [1] |
| Molecular Weight | 170.64 g/mol | [3] |
| IUPAC Name | 2-(tert-butyl)-4-chloropyrimidine | [3] |
| SMILES | CC(C)(C)C1=NC=CC(Cl)=N1 | |
| Appearance | Solid (estimated) | |
| Melting Point | 81-85 °C (for the related 4,6-di-tert-butyl-2-chloropyrimidine) | |
| Boiling Point | 70-75 °C at 0.1 Torr | [4] |
| Solubility | Limited water solubility, good solubility in organic solvents (estimated) |
Chemical Structure
The structure of 2-tert-Butyl-4-chloropyrimidine consists of a pyrimidine ring substituted at the 2-position with a tert-butyl group and at the 4-position with a chlorine atom.
Structure:
Spectroscopic Data (Predicted)
¹H NMR: The proton NMR spectrum is expected to show a singlet for the tert-butyl protons, and signals for the aromatic protons on the pyrimidine ring. The electronegative nitrogen atoms and the chlorine atom will deshield the ring protons, causing them to appear at a lower field (higher ppm value) compared to benzene protons.[5]
-
tert-Butyl protons (9H): A singlet expected around δ 1.3-1.5 ppm.
-
Pyrimidine ring protons (2H): Doublets in the aromatic region, likely between δ 7.0 and 9.0 ppm.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the tert-butyl group and the pyrimidine ring. The carbons attached to the nitrogen and chlorine atoms will be significantly deshielded.
-
tert-Butyl carbons: One quaternary carbon and three equivalent methyl carbons.
-
Pyrimidine ring carbons: Four distinct signals for the ring carbons.
Synthesis
Detailed experimental protocols for the synthesis of 2-tert-Butyl-4-chloropyrimidine are not extensively published. However, general synthetic strategies for substituted chloropyrimidines can be adapted. A plausible synthetic approach involves the condensation of a suitable amidine with a β-dicarbonyl compound to form the pyrimidine ring, followed by chlorination.
A potential synthetic workflow is outlined below:
Caption: A potential synthetic workflow for 2-tert-Butyl-4-chloropyrimidine.
General Experimental Considerations for Synthesis of Substituted Chloropyrimidines:
-
Cyclocondensation: The reaction of an amidine with a β-dicarbonyl compound is a common method for pyrimidine ring formation. The choice of solvent and catalyst is crucial for optimizing the yield.
-
Chlorination: Phosphoryl chloride (POCl₃) is a frequently used reagent for the chlorination of hydroxypyrimidines to their corresponding chloropyrimidines. The reaction is often carried out at elevated temperatures.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 2-tert-Butyl-4-chloropyrimidine is largely dictated by the chloro substituent, which is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This makes the compound a valuable building block for the synthesis of a diverse range of pyrimidine derivatives.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this heterocyclic core. The ability to modify the 4-position of 2-tert-Butyl-4-chloropyrimidine allows for the introduction of various functional groups to modulate biological activity.
Potential as Kinase Inhibitors: Chloropyrimidines have been identified as potential covalent inhibitors of kinases, where the chloro group acts as an electrophilic "warhead" that can react with a cysteine residue in the kinase active site.[6][7] This covalent modification can lead to potent and prolonged inhibition. The general mechanism of covalent inhibition is depicted below.
Caption: General mechanism of covalent kinase inhibition by a chloropyrimidine.
Experimental Protocols for Biological Evaluation
To assess the potential of 2-tert-Butyl-4-chloropyrimidine and its derivatives as drug candidates, a series of in vitro assays can be employed.
Kinase Inhibition Assay
A common method to evaluate the inhibitory activity of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.
Example Protocol: Luminescence-Based Kinase Assay
-
Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compound (2-tert-Butyl-4-chloropyrimidine) at various concentrations.
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Include appropriate controls (no inhibitor, no kinase).
-
Incubation: Incubate the plate at a controlled temperature to allow the phosphorylation reaction to proceed.
-
Detection: Add a detection reagent that produces a luminescent signal proportional to the amount of ATP remaining in the well.
-
Data Analysis: Measure the luminescence in each well using a plate reader. The percentage of kinase inhibition is calculated relative to the controls.
Cell Viability (Cytotoxicity) Assay
To determine the effect of the compound on cancer cell lines, a cell viability assay such as the MTT assay can be performed.
Example Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2-tert-Butyl-4-chloropyrimidine for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a plate reader. The absorbance is proportional to the number of viable cells.
The following diagram illustrates a general workflow for evaluating the biological activity of a candidate compound.
Caption: General workflow for the biological evaluation of a potential drug candidate.
Conclusion
2-tert-Butyl-4-chloropyrimidine represents a valuable scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Its reactive chlorine atom allows for facile chemical modification, enabling the exploration of structure-activity relationships. Further investigation into its synthesis, detailed spectroscopic characterization, and comprehensive biological evaluation is warranted to fully elucidate its potential in drug discovery. This technical guide provides a foundational understanding for researchers and scientists interested in exploring the chemistry and biological applications of this promising heterocyclic compound.
References
- 1. 2-tert-butyl-4-chloropyrimidine [chemicalbook.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. 2-tert-butyl-4-chloropyrimidine 97% | CAS: 18436-67-4 | AChemBlock [achemblock.com]
- 4. 4-TERT-BUTYL-2-CHLOROPYRIMIDINE | 66522-06-3 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
